molecular formula C12H13ClO2 B14584717 7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 61495-14-5

7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Katalognummer: B14584717
CAS-Nummer: 61495-14-5
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: IVCAPWVEWXRACD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with a naphthalene derivative, such as 1-naphthol or 1-naphthaldehyde.

    Chlorination: Introduction of the chlorine atom can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethanol and an acid catalyst.

    Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which may require specific conditions such as heating or the use of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom in the compound can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could produce a variety of substituted naphthalenones.

Wissenschaftliche Forschungsanwendungen

7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one may have several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the ethoxy group, which may affect its reactivity and applications.

    5-Ethoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, potentially altering its chemical properties.

    7-Bromo-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a bromine atom instead of chlorine, which may influence its reactivity and biological activity.

Uniqueness

The presence of both a chlorine atom and an ethoxy group in 7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs

Eigenschaften

CAS-Nummer

61495-14-5

Molekularformel

C12H13ClO2

Molekulargewicht

224.68 g/mol

IUPAC-Name

7-chloro-5-ethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H13ClO2/c1-2-15-12-7-8(13)6-10-9(12)4-3-5-11(10)14/h6-7H,2-5H2,1H3

InChI-Schlüssel

IVCAPWVEWXRACD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC2=C1CCCC2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.